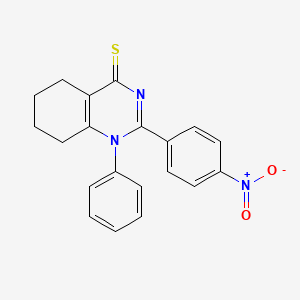

2-(4-nitrophenyl)-1-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

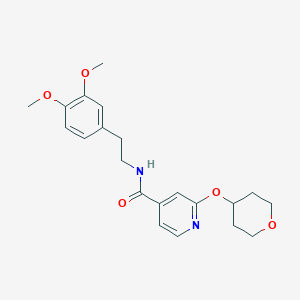

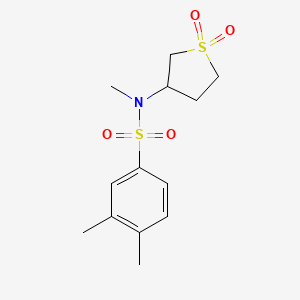

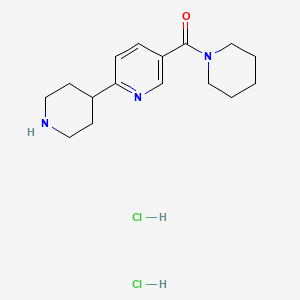

The molecule “2-(4-nitrophenyl)-1-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione” is a complex organic compound. It contains a quinazoline group, which is a type of nitrogen-containing heterocycle, and a nitrophenyl group, which is a phenyl ring with a nitro (-NO2) substituent .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis

The nitro group in the molecule is a strong electron-withdrawing group, which could make the compound reactive towards nucleophilic attack. The compound might also undergo reduction reactions to form amines .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would likely be influenced by its functional groups. For instance, the presence of a nitro group could make the compound more polar and potentially more soluble in polar solvents .Scientific Research Applications

- Researchers have explored indole derivatives for their antiviral potential. For instance, 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives demonstrated inhibitory activity against influenza A virus . Additionally, 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibited potent antiviral effects against Coxsackie B4 virus . These findings highlight the compound’s potential in antiviral drug development.

- The compound has served as an intermediate in the synthesis of novel NNRTIs for the treatment of HIV . NNRTIs play a crucial role in inhibiting viral reverse transcriptase, a key enzyme in HIV replication.

- The compound’s properties make it an efficient catalyst for the reduction of nitrophenols . This application is relevant in environmental chemistry and wastewater treatment.

- Researchers have used a stable water-in-oil Pickering emulsion containing the compound to synthesize 2,2′-(4-nitrophenyl) dipyrromethane in a packed-bed microreactor. This approach demonstrated high reaction activity and product selectivity .

Antiviral Activity

Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

Catalytic Reduction of 4-Nitrophenol

Synthesis of 2,2′-(4-Nitrophenyl) Dipyrromethane

Mechanism of Action

Target of Action

Similar compounds have been found to interact with multiple receptors , suggesting that this compound may also have a broad range of targets.

Mode of Action

It’s known that nitrophenol derivatives can undergo redox reactions . In these reactions, Fe3+ ions are reduced by N2H4 and self-oxidized to produce H+ ions and N2. Subsequently, H+ ions and Fe3+ ions reduce aromatic nitro groups into corresponding amino groups .

Biochemical Pathways

Similar compounds have been shown to be involved in the catalytic reduction of nitrophenols . This suggests that this compound might also interact with similar biochemical pathways.

Result of Action

Similar compounds have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, and anticancer effects . This suggests that this compound might also have similar effects.

Action Environment

It’s known that environmental factors can significantly influence the action of similar compounds .

Future Directions

properties

IUPAC Name |

2-(4-nitrophenyl)-1-phenyl-5,6,7,8-tetrahydroquinazoline-4-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O2S/c24-23(25)16-12-10-14(11-13-16)19-21-20(26)17-8-4-5-9-18(17)22(19)15-6-2-1-3-7-15/h1-3,6-7,10-13H,4-5,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSYCFOKJGDGKIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=S)N=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

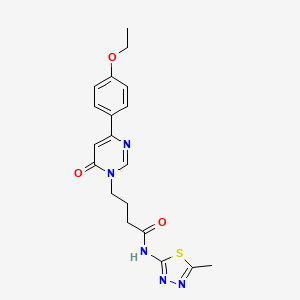

![ethyl 2-{[(3-cyclopropyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]methyl}-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2702167.png)

![8-Chloro-4-(4-chlorophenyl)-6-hydroxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-9-carbonitrile](/img/structure/B2702171.png)

![2-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine](/img/structure/B2702183.png)

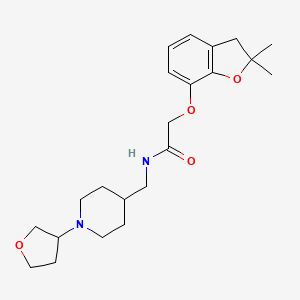

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B2702185.png)